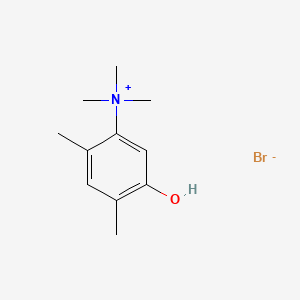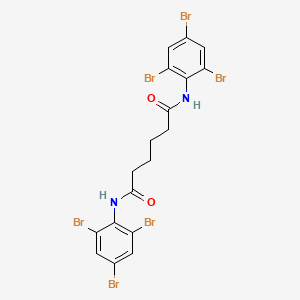
N,N'-Bis(2,4,6-tribromophenyl)adipamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(2,4,6-tribromophenyl)adipamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,6-tribromophenyl groups attached to an adipamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4,6-tribromophenyl)adipamide typically involves the reaction of 2,4,6-tribromophenylamine with adipoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(2,4,6-tribromophenyl)adipamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
N,N’-Bis(2,4,6-tribromophenyl)adipamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce brominated anilines.
科学研究应用
N,N’-Bis(2,4,6-tribromophenyl)adipamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of N,N’-Bis(2,4,6-tribromophenyl)adipamide involves its interaction with specific molecular targets. The bromine atoms in the phenyl rings play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and nucleic acids.
相似化合物的比较
N,N’-Bis(2,4,6-tribromophenyl)adipamide can be compared with other similar compounds, such as:
N,N’-Bis(2,4,6-tribromophenyl)sebacamide: Similar structure but with a longer aliphatic chain.
N,N’-Bis(2,4,6-tribromophenyl)terephthalamide: Contains a terephthaloyl group instead of an adipoyl group.
N,N’-Bis(2,4,6-tribromophenyl)malonamide: Features a shorter aliphatic chain.
The uniqueness of N,N’-Bis(2,4,6-tribromophenyl)adipamide lies in its specific adipamide backbone, which imparts distinct physical and chemical properties compared to its analogs.
属性
CAS 编号 |
51937-18-9 |
|---|---|
分子式 |
C18H14Br6N2O2 |
分子量 |
769.7 g/mol |
IUPAC 名称 |
N,N'-bis(2,4,6-tribromophenyl)hexanediamide |
InChI |
InChI=1S/C18H14Br6N2O2/c19-9-5-11(21)17(12(22)6-9)25-15(27)3-1-2-4-16(28)26-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2,(H,25,27)(H,26,28) |
InChI 键 |
LOONXPZWUBCFHH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


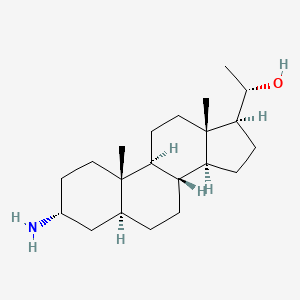
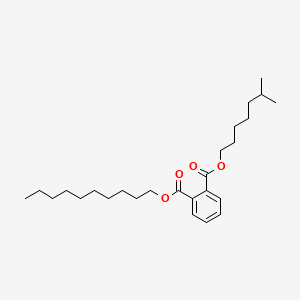
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
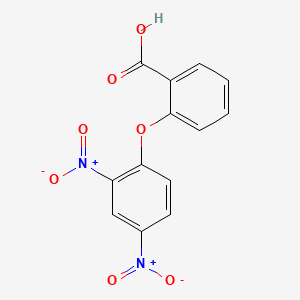
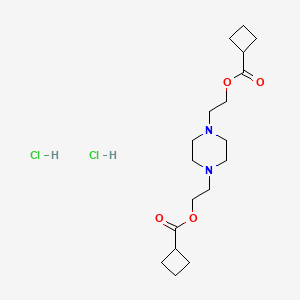
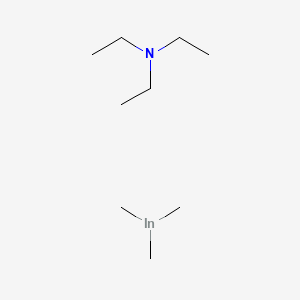
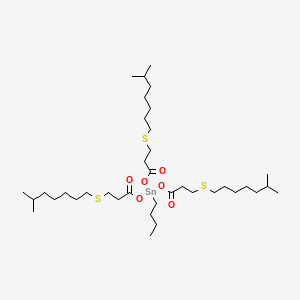
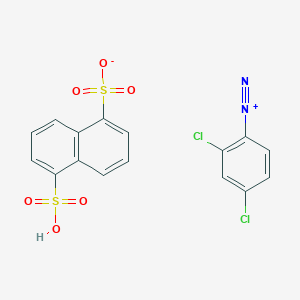
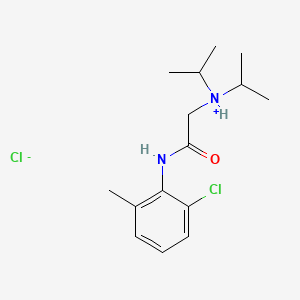
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
